molecular formula C22H22NO4+ B1217243 O-Methylfagaronine

O-Methylfagaronine

Cat. No.: B1217243
M. Wt: 364.4 g/mol
InChI Key: XBPUQLWKZKQIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methylfagaronine is a quaternary benzo[c]phenanthridine alkaloid, structurally characterized by a polyaromatic nucleus with an iminium bond (N⁺=C) and methoxy substituents . While early studies highlighted its role in binding nucleic acids, its pharmacological profile differs from related alkaloids like sanguinarine and chelerythrine, which exhibit stronger antibacterial and antifungal properties .

Properties

Molecular Formula

C22H22NO4+

Molecular Weight

364.4 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium

InChI

InChI=1S/C22H22NO4/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23/h6-12H,1-5H3/q+1

InChI Key

XBPUQLWKZKQIEP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC

Synonyms

NSC 166720
NSC-166720
O-methyl-fagaronine
O-methylfagaronine
O-methylfagaronine chloride
O-methylfagaronine iodide, hydrate
O-methylfagaronine methyl sulfate

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The benzo[c]phenanthridine alkaloids share a common polycyclic aromatic framework but differ in substituents and charge distribution:

Compound Substituents Iminium Bond Electrophilicity Key Structural Notes
O-Methylfagaronine Methoxy groups at C-3, C-4 Moderate electrophilicity Quaternary nitrogen; planar structure
Fagaronine Hydroxyl groups High electrophilicity Similar backbone; lacks methoxy groups
Nitidine Methoxy and methyl groups High electrophilicity Additional methyl substituent enhances DNA binding
Sanguinarine No methoxy groups Low electrophilicity Strong antifungal activity
Ethoxidine Ethoxy substituent High electrophilicity Synthetic analog; potent RT inhibitor (IC₅₀: 2.4 pM)

Mechanistic Differences

The iminium bond is critical for enzyme inhibition. For example:

  • Methoxidine and Ethoxidine (synthetic analogs of this compound) inhibit HIV-1 reverse transcriptase (RT) at picomolar levels (IC₅₀: 2.8 pM and 2.4 pM, respectively), whereas Hydroxidine (lacking an electrophilic iminium bond) is inactive .
  • This compound itself shows inconsistent RT inhibition across studies. While suggests it lacks activity, notes inhibitory effects against RNA tumor virus reverse transcriptase, highlighting context-dependent variability .

Antitumor and Antiviral Activity

  • This compound , Fagaronine , and Nitidine bind DNA via intercalation but exhibit weaker antitumor effects compared to synthetic analogs like Methoxidine .
  • Sanguinarine and Chelerythrine lack antitumor activity but are potent antimicrobials, underscoring structural-activity divergences .

Enzyme Inhibition and Mutagenicity

  • This compound and related benzo[c]phenanthridines show low mutagenicity compared to aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene, making them safer candidates for therapeutic development .
  • RT inhibition depends on base-pair composition of nucleic acid substrates. For instance, this compound binds GC-rich DNA but fails to inhibit RT in such contexts, suggesting geometric constraints in enzyme-substrate interactions .

Mechanistic Insights: Role of the Iminium Bond

  • Electrophilicity : The iminium bond’s susceptibility to nucleophilic attack determines enzyme inhibition. Compounds with low π-electron density at C-6 (e.g., this compound, Ethoxidine) exhibit enhanced reactivity at this site, facilitating covalent adduct formation with RT .
  • Orientation Effects : Molecular modeling indicates that the spatial arrangement of the benzo[c]phenanthridine within DNA base pairs influences inhibitory potency. For example, ethoxidine’s ethoxy group may optimize positioning for RT interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.